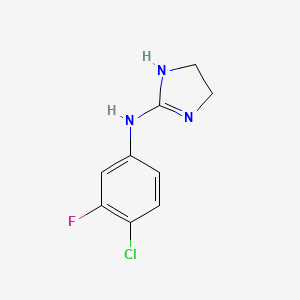

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 1600368-75-9) is a substituted imidazoline derivative with the molecular formula C₉H₉ClFN₃ and a molecular weight of 213.64 g/mol . The compound features a 4,5-dihydroimidazole (imidazoline) core linked to a 4-chloro-3-fluorophenyl group. This structure places it within a class of bioactive molecules known for interactions with adrenergic receptors, particularly α₂-adrenoceptors, which are implicated in blood pressure regulation, sedation, and pain modulation .

Properties

Molecular Formula |

C9H9ClFN3 |

|---|---|

Molecular Weight |

213.64 g/mol |

IUPAC Name |

N-(4-chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H9ClFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |

InChI Key |

LQFHXWPONIXMMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydroimidazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The dihydroimidazole ring can be oxidized to form imidazole derivatives or reduced to form more saturated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Imidazole derivatives.

Reduction: Saturated imidazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets. The dihydroimidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of 4,5-dihydro-1H-imidazol-2-amine derivatives with aryl substitutions. Key structural analogs include:

Physicochemical Properties

- Lipophilicity : Fluorine and chlorine substituents increase lipophilicity, enhancing blood-brain barrier penetration (e.g., clonidine). Methyl groups (as in the 2-methylphenyl analog) may reduce polarity but increase steric hindrance .

- Solubility : Imidazoline derivatives generally exhibit moderate aqueous solubility, but bulky substituents (e.g., tetrahydronaphthyl in tramazoline) reduce it .

Pharmacological Activity

- α₂-Adrenergic Agonism: Clonidine and tramazoline demonstrate high affinity for α₂-receptors, reducing sympathetic outflow and causing sedation. The target compound’s 3-fluoro substitution may modulate receptor binding compared to dichloro (clonidine) or non-halogenated analogs .

- In Vivo Effects : Analogs like N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine () show dose-dependent sedation in rodent models, suggesting substituent position (e.g., 2,3-dichloro vs. 4-chloro-3-fluoro) influences efficacy .

- Therapeutic Potential: While clonidine is FDA-approved, derivatives like NSC 617145 () with sulfonylacetamide groups exhibit synergistic effects with chemotherapeutics, indicating structural versatility beyond adrenergic modulation .

Key Research Findings

Substituent Effects :

- Electron-Withdrawing Groups (F, Cl) : Enhance receptor binding via dipole interactions and improve metabolic stability.

- Bulkier Groups (e.g., benzyl, tetrahydronaphthyl) : Prolong half-life but may reduce CNS penetration .

Spectroscopic Characterization :

- FTIR and Raman studies () confirm hydrogen bonding and planar geometry in imidazoline derivatives, critical for intermolecular interactions .

Biological Activity

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 213.64 g/mol

- CAS Number : 1600368-75-9

The compound features a chloro and fluoro substitution on the phenyl ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study found that various imidazole compounds, including those structurally related to this compound, demonstrate varying degrees of antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values for related compounds against Gram-positive and Gram-negative bacteria ranged from 4.69 µM to 156.47 µM, indicating promising antimicrobial potential .

GABA-A Receptor Modulation

Imidazole derivatives are also explored for their role as positive allosteric modulators (PAMs) of the GABA-A receptor. Compounds similar to this compound have been shown to interact with the α1/γ2 interface of this receptor, potentially offering therapeutic avenues for neurological disorders. The structural modifications in these compounds can enhance their metabolic stability and reduce hepatotoxicity compared to traditional drugs like alpidem .

Study on Metabolic Stability

A comparative study evaluated the metabolic stability of several imidazole derivatives using human liver microsomes (HLMs). Results indicated that certain derivatives maintained over 90% of the parent compound after 120 minutes of incubation, suggesting enhanced stability and lower likelihood of metabolic degradation compared to other known compounds .

Antibacterial Efficacy

In a focused investigation on antibacterial activity, several imidazole analogs were tested against common pathogens. The results demonstrated that modifications in the phenyl ring significantly influenced activity levels, with certain substitutions yielding MIC values indicative of strong antibacterial effects .

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 213.64 g/mol |

| CAS Number | 1600368-75-9 |

| Antibacterial MIC Range | 4.69 µM - 156.47 µM |

| Metabolic Stability (120 min) | >90% remaining for some derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.